

4-Methoxybenzyl isothiocyanate CAS number

3694-57-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxybenzyl isothiocyanate

Cat. No.: B139914

[Get Quote](#)

An In-depth Technical Guide to **4-Methoxybenzyl Isothiocyanate** (CAS 3694-57-3) for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist Abstract

4-Methoxybenzyl isothiocyanate (CAS 3694-57-3), a member of the isothiocyanate (ITC) class of organic compounds, has garnered significant interest within the scientific community.^[1] ^[2] This guide provides a comprehensive technical overview of this molecule, from its fundamental physicochemical properties and synthesis to its complex mechanisms of action in biological systems. We will delve into its well-documented anticancer activities, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways such as NF-κB. This document serves as a vital resource for researchers, offering detailed experimental protocols and critical insights to facilitate further investigation and application in drug discovery and development.

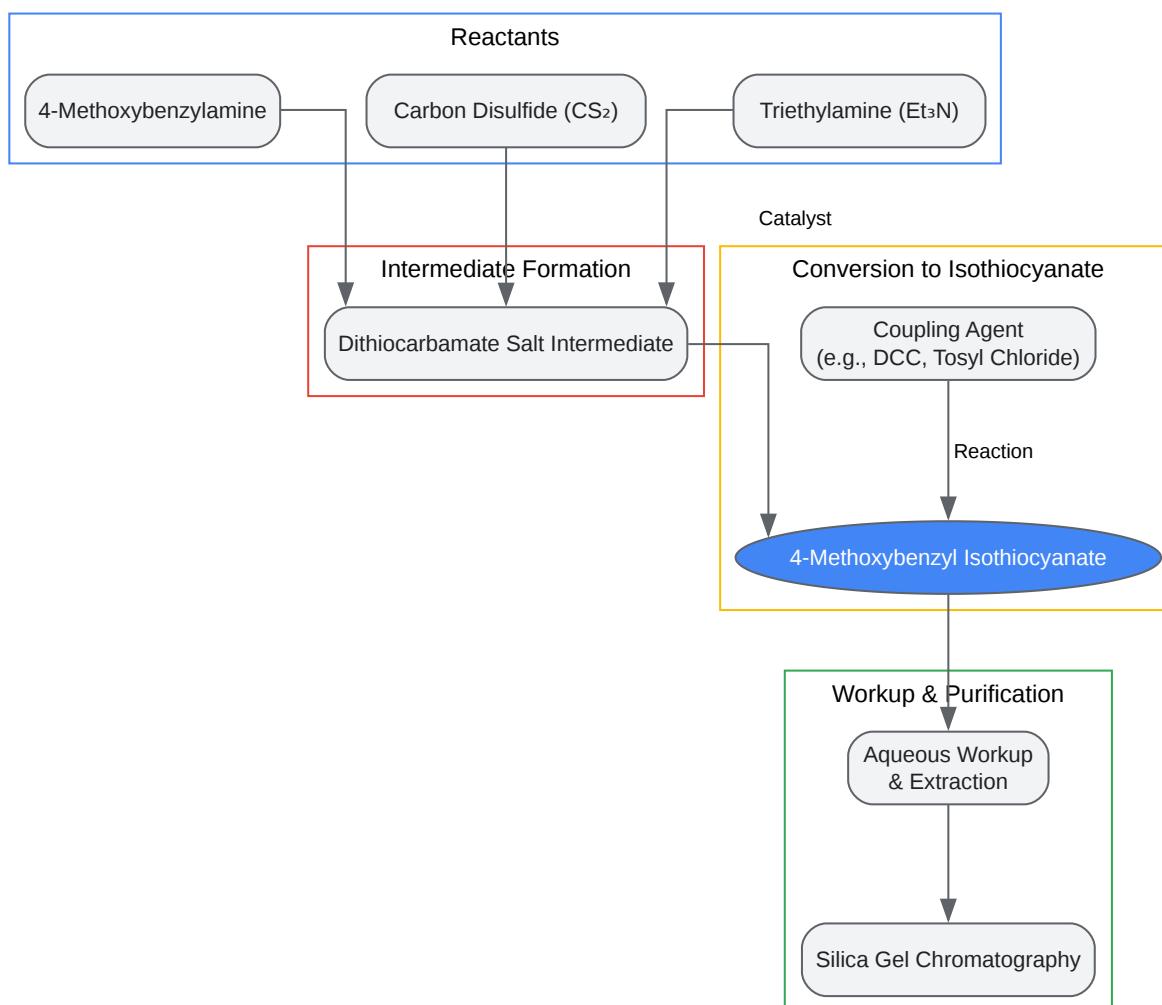
Core Characteristics of 4-Methoxybenzyl Isothiocyanate

4-Methoxybenzyl isothiocyanate, also known as p-methoxybenzyl isothiocyanate, is an organic compound featuring an isothiocyanate functional group (-N=C=S) attached to a 4-methoxybenzyl core.^[1]^[3] This structure, particularly the methoxy group which enhances lipophilicity, is believed to influence its bioavailability and biological activity.^[1] It is recognized

for its potential antimicrobial and anticancer properties, making it a compound of interest for pharmaceutical and agrochemical research.[\[1\]](#)[\[2\]](#)

Physicochemical Properties

A clear understanding of the compound's properties is foundational for its application in research, including solvent selection, storage, and analytical characterization.


Property	Value	Source(s)
CAS Number	3694-57-3	[3]
Molecular Formula	C ₉ H ₉ NOS	[3]
Molecular Weight	179.24 g/mol	[3] [4]
Appearance	Colorless to pale yellow liquid; may also appear as a solid	[1]
Odor	Pungent	[1]
Boiling Point	133 °C at 0.7 mmHg	[5]
Density	~1.15 g/mL	[5]
Solubility	Soluble in organic solvents; limited solubility in water (hydrolyzes)	[1] [6]
Synonyms	1-(Isothiocyanatomethyl)-4- methoxybenzene, p- Methoxybenzyl isothiocyanate	[1] [3] [7]

Synthesis and Characterization

While **4-Methoxybenzyl isothiocyanate** is commercially available, understanding its synthesis provides context for purity assessment and potential derivatization studies.[\[8\]](#)[\[9\]](#) A common and effective method involves the reaction of the corresponding primary amine with a thiocarbonylating agent.

Synthetic Workflow: Amine to Isothiocyanate

The conversion of 4-methoxybenzylamine to **4-methoxybenzyl isothiocyanate** can be efficiently achieved using thiophosgene or, more commonly in modern synthesis to avoid highly toxic reagents, a two-step process involving carbon disulfide.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Methoxybenzyl Isothiocyanate**.

Detailed Synthetic Protocol

This protocol is a representative example. Researchers should always first consult primary literature and perform appropriate risk assessments.

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methoxybenzylamine (1.0 eq) and triethylamine (1.1 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
- **Intermediate Formation:** Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.1 eq) dropwise while stirring. Allow the reaction to stir at room temperature for 1-2 hours. This forms the dithiocarbamate salt intermediate.
- **Isothiocyanate Conversion:** Cool the mixture back to 0 °C. Add a solution of a coupling agent, such as tosyl chloride (1.0 eq), dropwise. Let the reaction proceed at room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- **Workup:** Quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography to yield pure **4-methoxybenzyl isothiocyanate**.


Structural Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR will confirm the molecular structure.
- **Infrared (IR) Spectroscopy:** A strong, characteristic absorption band around $2100\text{-}2200\text{ cm}^{-1}$ confirms the presence of the isothiocyanate ($-\text{N}=\text{C}=\text{S}$) group.
- **Mass Spectrometry (MS):** Provides the molecular weight of the compound, confirming its identity.^[10]

Biological Activity & Core Mechanisms of Action

The primary therapeutic interest in **4-methoxybenzyl isothiocyanate** and related ITCs stems from their potent anticancer activities.[\[11\]](#) These effects are not due to a single action but are the result of modulating multiple, interconnected cellular pathways that govern cell survival, proliferation, and death.[\[12\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Key signaling pathways modulated by **4-Methoxybenzyl Isothiocyanate**.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical anticancer mechanism. ITCs are well-documented inducers of apoptosis through multiple routes.[13]

- **Mitochondrial (Intrinsic) Pathway:** This is a major route for ITC-induced apoptosis.[14] ITCs can alter the balance of the Bcl-2 family of proteins, leading to the downregulation of anti-apoptotic members (like Bcl-2) and the upregulation of pro-apoptotic members (like Bax).[15][16] This shift increases mitochondrial outer membrane permeability, causing the release of cytochrome c into the cytoplasm.[14][15] Cytochrome c then activates a cascade of cysteine proteases known as caspases (initiator caspase-9 and executioner caspase-3), which dismantle the cell, leading to its death.[14][15]
- **Death Receptor (Extrinsic) Pathway:** Some ITCs can also increase the expression of death receptors like DR4 and DR5 on the cancer cell surface.[15][17] Binding of their ligands (e.g., TRAIL) triggers a separate caspase cascade, starting with caspase-8, which converges with the intrinsic pathway to execute apoptosis.

Cell Cycle Arrest

To proliferate, cancer cells must pass through the phases of the cell cycle (G1, S, G2, M). ITCs can halt this progression, preventing cell division.[11]

- **G2/M Phase Arrest:** A common mechanism for ITCs is the induction of G2/M phase arrest. [18][19] This is often achieved by downregulating the expression or activity of key regulatory proteins like cyclin-dependent kinase 1 (Cdk1) and Cyclin B1.[19] The Cdk1/Cyclin B1 complex is essential for entry into mitosis (M phase); its inhibition traps the cell in the G2 phase, preventing it from dividing and often sensitizing it to apoptosis.[18]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[20] In many cancers, this pathway is constitutively active, promoting cell proliferation and resistance to apoptosis. ITCs are known inhibitors of this pathway.[21][22]

- **Mechanism of Inhibition:** In its inactive state, the NF-κB dimer (commonly p65/p50) is held in the cytoplasm by an inhibitory protein called IκBα.[20] Pro-inflammatory signals activate the

IκB kinase (IKK) complex, which phosphorylates IκB α , targeting it for degradation.[20][21] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-survival genes.[20] ITCs can suppress this pathway by inhibiting the IKK complex, thereby preventing IκB α phosphorylation and degradation and keeping NF-κB sequestered in the cytoplasm.[21]

Key Experimental Protocols for In Vitro Analysis

To validate the biological effects of **4-methoxybenzyl isothiocyanate** in a laboratory setting, a series of standard cell-based assays are required.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **4-methoxybenzyl isothiocyanate** (e.g., 0-100 μ M) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
- MTT Incubation: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the media and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Analysis of Protein Expression (Western Blot)

This technique is used to detect changes in the levels of specific proteins involved in apoptosis and cell signaling.

- Protein Extraction: Treat cells with **4-methoxybenzyl isothiocyanate** for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies specific to target proteins (e.g., cleaved caspase-3, Bcl-2, p-IκB α , total IκB α , and a loading control like GAPDH).
- Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Safety, Handling, and Storage

As with all isothiocyanates, **4-methoxybenzyl isothiocyanate** must be handled with appropriate caution.[\[1\]](#)

- Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[\[7\]](#)[\[9\]](#) It can cause skin irritation and serious eye irritation or damage.[\[9\]](#)[\[23\]](#)[\[24\]](#)
- Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear protective gloves, chemical safety goggles, and a lab coat.[\[23\]](#)[\[24\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[\[23\]](#)
- Storage: Keep the container tightly closed in a dry, well-ventilated place. It is sensitive to air and moisture (hydrolyzes). For long-term stability and to maintain product quality, store under an inert atmosphere and keep refrigerated.

Conclusion and Future Directions

4-Methoxybenzyl isothiocyanate is a promising bioactive compound with well-defined mechanisms of action against cancer cells. Its ability to concurrently induce apoptosis, trigger cell cycle arrest, and inhibit pro-survival pathways like NF-κB makes it an attractive candidate for further preclinical and clinical investigation.

Future research should focus on its in vivo efficacy in animal models, its pharmacokinetic and pharmacodynamic profiles, and its potential for synergistic combinations with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

References

- **4-Methoxybenzyl isothiocyanate** | C9H9NOS | CID 123197.
- **4-Methoxybenzyl isothiocyanate** - SAFETY DATA SHEET. Thermo Fisher Scientific. [\[Link\]](#)
- Chemical Properties of 4-Methoxybenzyl isothiocyan
- 4-Methoxybenzyl isothiocyan
- Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling.
- The Crucial Role of 4-Methoxyphenyl Isothiocyanate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [\[Link\]](#)
- In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. MDPI. [\[Link\]](#)
- 4-Methoxybenzyl isothiocyan
- 4-Methoxybenzyl isothiocyan
- A link between benzyl isothiocyanate-induced cell cycle arrest and apoptosis: involvement of mitogen-activated protein kinases in the Bcl-2 phosphorylation.
- Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. [\[Link\]](#)
- Isothiocyanates: mechanism of cancer chemopreventive action.
- Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro.
- Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update.
- Cell Cycle Arrest, Apoptosis Induction and Inhibition of Nuclear Factor Kappa B Activation in Anti-Proliferative Activity of Benzyl Isothiocyanate Against Human Pancreatic Cancer Cells.
- Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells.

- Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Upd
- Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. MDPI. [Link]
- Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells.
- Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells.
- Molecular targets of isothiocyanates in cancer: Recent advances.
- 4-METHOXYBENZYL ISOTHIOCYAN
- Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells.
- Anticancer effect of benzyl isothiocyanate on the apoptosis of human gemcitabine-resistant pancreatic cancer MIA PaCa-2/GemR cells (MIA RG100). Pharmacognosy Magazine. [Link]
- A Link between Benzyl Isothiocyanate-Induced Cell Cycle Arrest and Apoptosis: Involvement of Mitogen-Activated Protein Kinases in the Bcl-2 Phosphorylation.
- The Involvement of Canonical NF κ B Pathway in Megakaryocyte Differentiation Induction by Nanocurcumin.
- Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line. MDPI. [Link]
- What is the NF- κ B pathway?

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 3694-57-3: 4-Methoxybenzyl isothiocyanate | CymitQuimica [cymitquimica.com]
- 2. 4-Methoxybenzylisothiocyanate (3694-57-3) at Nordmann - nordmann.global [nordmann.global]
- 3. 4-Methoxybenzyl isothiocyanate [webbook.nist.gov]
- 4. 4-Methoxybenzyl isothiocyanate (CAS 3694-57-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3694-57-3 Cas No. | 4-Methoxybenzyl isothiocyanate | Matrix Scientific [matrixscientific.com]
- 6. 4-METHOXYBENZYL ISOTHIOCYANATE | 3694-57-3 [chemicalbook.com]
- 7. 4-Methoxybenzyl isothiocyanate | C9H9NOS | CID 123197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methoxybenzyl isothiocyanate, 94% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. 4-Methoxybenzyl isothiocyanate - High purity | EN [georganics.sk]
- 10. 4-Methoxybenzyl isothiocyanate [webbook.nist.gov]
- 11. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 12. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5... [ouci.dntb.gov.ua]
- 17. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A link between benzyl isothiocyanate-induced cell cycle arrest and apoptosis: involvement of mitogen-activated protein kinases in the Bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell cycle arrest, apoptosis induction and inhibition of nuclear factor kappa B activation in anti-proliferative activity of benzyl isothiocyanate against human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 21. Anti-NF- κ B and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. fishersci.com [fishersci.com]
- 24. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Methoxybenzyl isothiocyanate CAS number 3694-57-3]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139914#4-methoxybenzyl-isothiocyanate-cas-number-3694-57-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com